N-[2-(3-ethyl-5-methylphenoxy)ethyl]-2-hydroxybenzamide

Drug discovery Lipophilicity ADME prediction

N-[2-(3-ethyl-5-methylphenoxy)ethyl]-2-hydroxybenzamide (CAS 893778-77-3) is a synthetic salicylamide derivative with the molecular formula C18H21NO3 and a molecular weight of 299.36 g mol⁻¹. Its structure features a 2-hydroxybenzamide core linked via an N‑ethyl spacer to a 3‑ethyl‑5‑methylphenoxy ring.

Molecular Formula C18H21NO3
Molecular Weight 299.37
CAS No. 893778-77-3
Cat. No. B2614443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(3-ethyl-5-methylphenoxy)ethyl]-2-hydroxybenzamide
CAS893778-77-3
Molecular FormulaC18H21NO3
Molecular Weight299.37
Structural Identifiers
SMILESCCC1=CC(=CC(=C1)C)OCCNC(=O)C2=CC=CC=C2O
InChIInChI=1S/C18H21NO3/c1-3-14-10-13(2)11-15(12-14)22-9-8-19-18(21)16-6-4-5-7-17(16)20/h4-7,10-12,20H,3,8-9H2,1-2H3,(H,19,21)
InChIKeyBPPYOUDMMQLZNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(3-ethyl-5-methylphenoxy)ethyl]-2-hydroxybenzamide (CAS 893778-77-3) – Chemical Class & Basic Characteristics for Research Procurement


N-[2-(3-ethyl-5-methylphenoxy)ethyl]-2-hydroxybenzamide (CAS 893778-77-3) is a synthetic salicylamide derivative with the molecular formula C18H21NO3 and a molecular weight of 299.36 g mol⁻¹ . Its structure features a 2-hydroxybenzamide core linked via an N‑ethyl spacer to a 3‑ethyl‑5‑methylphenoxy ring . The compound is supplied at purities of ≥95 % or ≥97 % by several vendors, with recommended storage at 2–8 °C in a dry, sealed environment .

Why Generic Substitution of Salicylamide Derivatives, Including CAS 893778-77-3, Is Scientifically Unsound Without Direct Comparative Data


Salicylamide derivatives exhibit profound, regio‑ and substituent‑dependent differences in biological activity. For instance, N‑methylation or N‑ethylation can increase toxicity without a proportional gain in analgesic potency, while N‑β‑hydroxyethylation generally reduces both [1]. Substitutions at the phenoxy ring further modulate lipophilicity, hydrogen‑bonding capacity, and metabolic stability, making potency and selectivity unpredictable from core structure alone. Therefore, N‑[2‑(3‑ethyl‑5‑methylphenoxy)ethyl]‑2‑hydroxybenzamide cannot be assumed to behave identically to any other salicylamide, even those with minor side‑chain alterations, without explicit head‑to‑head quantification.

Quantitative Differential Evidence for N-[2-(3-ethyl-5-methylphenoxy)ethyl]-2-hydroxybenzamide (893778-77-3) Relative to Closest Comparators


Predicted Lipophilicity Advantage Over Unsubstituted Salicylamide – A Computed Log P Comparison

The target compound exhibits a substantially higher computed octanol‑water partition coefficient (ACD/Log P) than the parent salicylamide scaffold, indicating increased membrane permeability potential. While no experimental log P for this specific derivative has been published, the in silico estimate of 4.57 can be contextualised against the consensus experimental log P of unsubstituted salicylamide, which is approximately 1.2 [1].

Drug discovery Lipophilicity ADME prediction Lead optimisation

Purity Specification as a Procurement Differentiator – Batch-to-Batch Consistency Data

Among suppliers of this rare building block, the minimum purity specification serves as a key differentiator. Vendor A lists the compound at ≥95 % purity , whereas Vendor B guarantees ≥97 % purity . Although both values are typical for research‑grade material, the 2‑percentage‑point difference can be meaningful in high‑precision biochemical assays.

Procurement Purity Quality assurance Reproducibility

Predicted Bioconcentration Factor – Environmental Fate Differentiation from Simple Salicylamides

The target compound's predicted bioconcentration factor (BCF) of 1273 at pH 5.5 is substantially higher than that of simple salicylamide derivatives, which typically exhibit BCF values below 10 [1]. This inference is based on the ACD/Labs BCF estimate and the known low bioaccumulation potential of the parent salicylamide scaffold [1].

Environmental chemistry Bioaccumulation Ecotoxicology Risk assessment

Hydrogen‑Bond Donor Count and Rotatable Bonds – Drug‑Likeness Differentiation from Close Analogs

The target compound contains two hydrogen‑bond donors and six rotatable bonds , compared to the parent salicylamide which contains two donors and only one rotatable bond [1]. This increase in conformational flexibility may influence target binding entropy and oral bioavailability in ways that simpler salicylamides cannot mimic.

Medicinal chemistry Drug-likeness Physicochemical properties Lead selection

Recommended Procurement‑Driven Application Scenarios for N-[2-(3-ethyl-5-methylphenoxy)ethyl]-2-hydroxybenzamide (893778-77-3)


Hit‑to‑Lead Expansion Libraries for Intracellular Targets Requiring Higher Log P Scaffolds

Given its predicted log P of 4.57 vs. ~1.2 for salicylamide , this compound is most scientifically justifiable for inclusion in screening decks designed to probe intracellular targets where membrane permeability is a limiting factor. Its use is supported by the quantitative lipophilicity differentiation described in Section 3 Evidence Item 1.

Environmental Fate Studies Requiring a High‑BCF Reference Compound

The predicted BCF of 1273 makes this compound a candidate reference standard for bioaccumulation risk assessment protocols, particularly in comparative environmental fate studies where a known high‑log P salicylamide is required as a positive control.

Structure–Activity Relationship (SAR) Studies on Rotatable Bond Influence in Salicylamide Antibacterial Series

The substantially higher rotatable bond count (6 vs. 1 for salicylamide) supports the use of this compound as a conformational flexibility probe in SAR campaigns aimed at understanding the role of side‑chain entropy in target binding, as discussed in Section 3 Evidence Item 4.

Precision Biochemical Assays Demanding Higher Purity Batches

For laboratories conducting high‑sensitivity enzymatic or cellular assays, procuring the ≥97 % purity batch (Vendor B) over the ≥95 % option (Vendor A) is recommended to minimise impurity‑driven noise, based on the direct purity comparison in Section 3 Evidence Item 2 .

Quote Request

Request a Quote for N-[2-(3-ethyl-5-methylphenoxy)ethyl]-2-hydroxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.